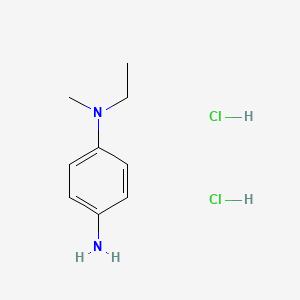
4-Chloro-2-(trifluoromethyl)phenylacetic acid methyl ester
説明
4-Chloro-2-(trifluoromethyl)phenylacetic acid methyl ester (4-CF3-PAA-ME) is a synthetic compound of the carboxylic acid family that has been extensively studied for its potential applications in scientific research. It is an important precursor in the synthesis of many pharmaceuticals and other biologically active molecules. 4-CF3-PAA-ME has also been investigated for its biochemical and physiological effects on various organisms.
科学的研究の応用
4-Chloro-2-(trifluoromethyl)phenylacetic acid methyl ester has been used in a wide range of scientific research applications, including drug synthesis, organic reactions, and biochemistry. For example, 4-Chloro-2-(trifluoromethyl)phenylacetic acid methyl ester has been used as a starting material for the synthesis of several drugs, such as the anti-inflammatory drug celecoxib and the anti-cancer drug imatinib. It has also been used in organic reactions, such as the synthesis of fluorinated compounds and the synthesis of heterocyclic compounds. In addition, 4-Chloro-2-(trifluoromethyl)phenylacetic acid methyl ester has been used in biochemistry research, such as the study of the mechanism of action of enzymes and the study of the structure and function of proteins.
作用機序
The mechanism of action of 4-Chloro-2-(trifluoromethyl)phenylacetic acid methyl ester is not yet fully understood. However, it is known that 4-Chloro-2-(trifluoromethyl)phenylacetic acid methyl ester is a carboxylic acid and is therefore capable of forming hydrogen bonds with other molecules. It is also known that 4-Chloro-2-(trifluoromethyl)phenylacetic acid methyl ester can act as an acid-base catalyst, which means that it can facilitate the formation of new bonds between molecules. In addition, 4-Chloro-2-(trifluoromethyl)phenylacetic acid methyl ester can act as an electron-withdrawing group, which means that it can stabilize molecules by withdrawing electrons from them.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Chloro-2-(trifluoromethyl)phenylacetic acid methyl ester are not yet fully understood. However, it is known that 4-Chloro-2-(trifluoromethyl)phenylacetic acid methyl ester can act as an inhibitor of enzymes, which means that it can block the activity of certain enzymes in the body. In addition, 4-Chloro-2-(trifluoromethyl)phenylacetic acid methyl ester can act as an inhibitor of proteins, which means that it can block the activity of certain proteins in the body. Finally, 4-Chloro-2-(trifluoromethyl)phenylacetic acid methyl ester can act as an agonist of certain receptors, which means that it can activate certain receptors in the body.
実験室実験の利点と制限
The use of 4-Chloro-2-(trifluoromethyl)phenylacetic acid methyl ester in lab experiments has several advantages. First, 4-Chloro-2-(trifluoromethyl)phenylacetic acid methyl ester is a relatively inexpensive compound and is therefore easy to obtain. Second, 4-Chloro-2-(trifluoromethyl)phenylacetic acid methyl ester is stable and does not easily decompose in the presence of heat or light. Finally, 4-Chloro-2-(trifluoromethyl)phenylacetic acid methyl ester is soluble in both organic and aqueous solvents, which makes it easy to use in a variety of laboratory experiments.
However, there are also some limitations to the use of 4-Chloro-2-(trifluoromethyl)phenylacetic acid methyl ester in lab experiments. First, 4-Chloro-2-(trifluoromethyl)phenylacetic acid methyl ester is a relatively weak acid and is therefore not suitable for use in reactions that require a strong acid. Second, 4-Chloro-2-(trifluoromethyl)phenylacetic acid methyl ester can react with other molecules in the presence of light or heat, which can lead to the formation of unwanted side products. Finally, 4-Chloro-2-(trifluoromethyl)phenylacetic acid methyl ester can be toxic if inhaled or ingested, so it should be handled with care in the laboratory.
将来の方向性
The potential future directions for research involving 4-Chloro-2-(trifluoromethyl)phenylacetic acid methyl ester include the development of new synthetic methods for the synthesis of 4-Chloro-2-(trifluoromethyl)phenylacetic acid methyl ester, the development of new applications for 4-Chloro-2-(trifluoromethyl)phenylacetic acid methyl ester in pharmaceuticals and biochemistry, the exploration of the biochemical and physiological effects of 4-Chloro-2-(trifluoromethyl)phenylacetic acid methyl ester, and the exploration of the mechanism of action of 4-Chloro-2-(trifluoromethyl)phenylacetic acid methyl ester. Additionally, further research into the advantages and limitations of 4-Chloro-2-(trifluoromethyl)phenylacetic acid methyl ester in lab experiments could be beneficial. Finally, research into the potential toxicity of 4-Chloro-2-(trifluoromethyl)phenylacetic acid methyl ester and its potential environmental impacts could also be beneficial.
特性
IUPAC Name |
methyl 2-[4-chloro-2-(trifluoromethyl)phenyl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClF3O2/c1-16-9(15)4-6-2-3-7(11)5-8(6)10(12,13)14/h2-3,5H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBOHHZHGODTJGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=C(C=C1)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClF3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (4-chloro-2-trifluoromethylphenyl)acetate | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


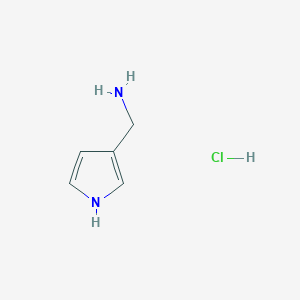

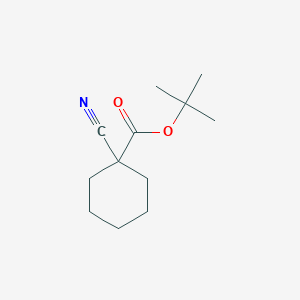
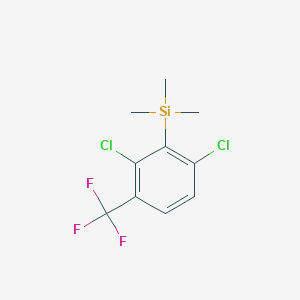
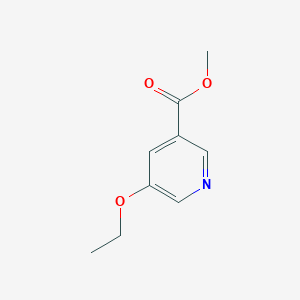
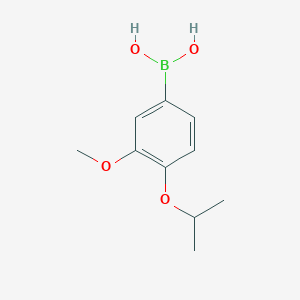
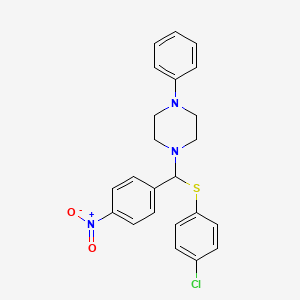
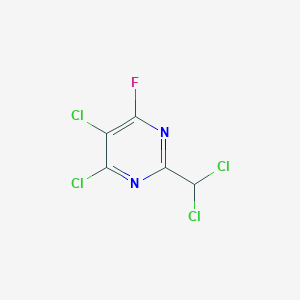
![Methyl 4-iodobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B6360752.png)

